

theoretical and computational studies of 1,4-diazepane structures

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Compound of Interest

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An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1,4-Diazepane Structures

Abstract

The 1,4-diazepane scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antipsychotics to anticancer treatments.[1][2] Its seven-membered ring grants significant conformational flexibility, which is intrinsically linked to its biological activity and pharmacokinetic properties. Understanding and predicting the conformational landscape, dynamic behavior, and spectroscopic properties of 1,4-diazepane and its derivatives is therefore critical for rational drug design. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multi-scale computational workflow used to elucidate the structural dynamics of this important heterocycle. We will explore the causality behind methodological choices, from initial conformational searches to high-level quantum mechanical calculations and dynamic simulations, providing field-proven insights and step-by-step protocols.

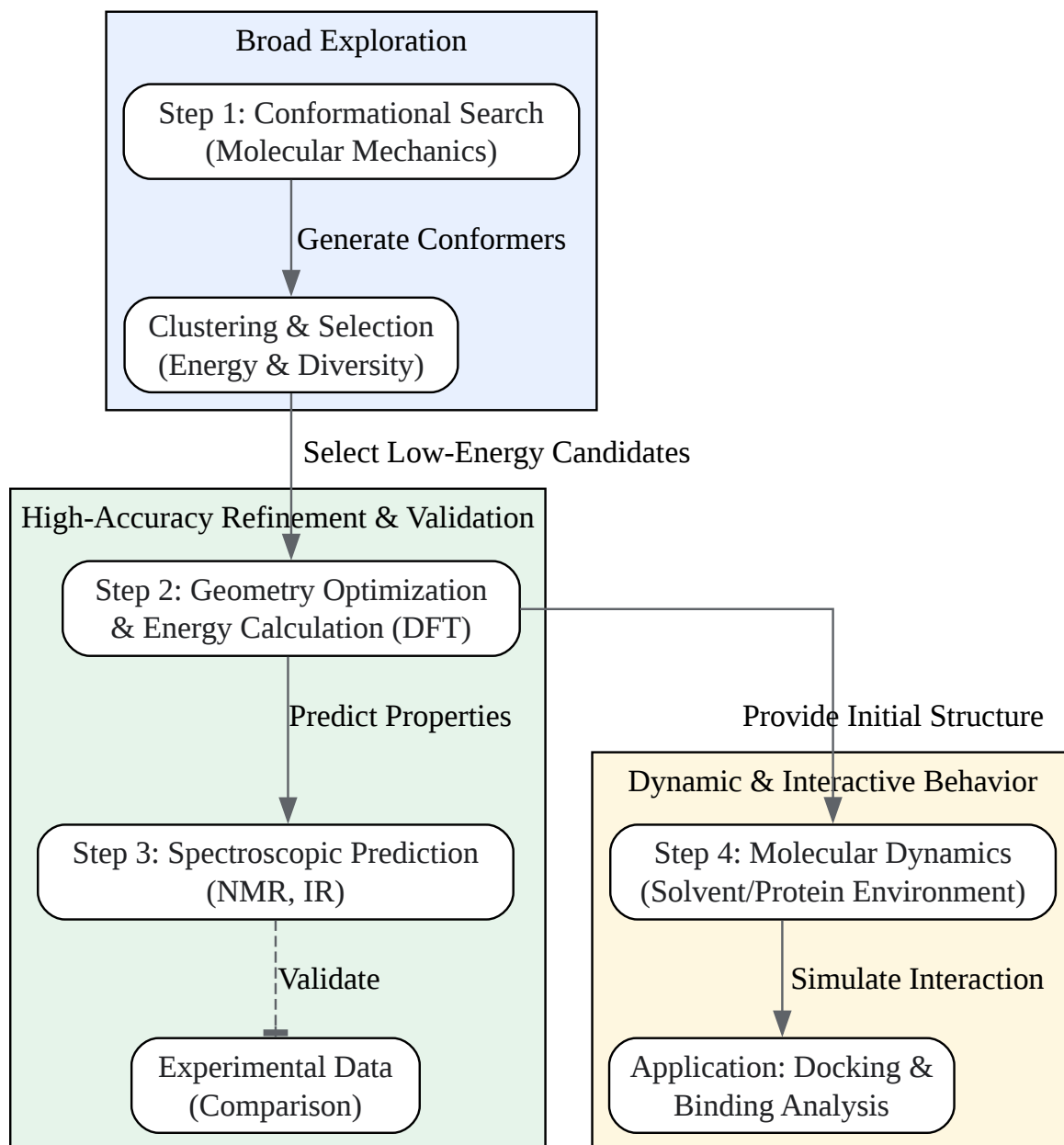
The Structural Significance of the 1,4-Diazepane Ring

Unlike rigid aromatic systems, the saturated 1,4-diazepane ring can adopt multiple low-energy conformations, including chair, boat, and various twist-boat forms.[3] The specific conformation

adopted by a diazepane-containing drug can profoundly influence its ability to bind to a biological target. For instance, studies on orexin receptor antagonists revealed that a specific twist-boat ring conformation, stabilized by intramolecular π -stacking, was crucial for receptor binding.[4] The biological activity of a molecule is highly dependent on the conformation of the 1,4-diazepane ring and its substituents.[5] Therefore, a robust computational approach is not just beneficial but essential to map this complex energy landscape and identify the bioactive conformation.

A Validated Multi-Scale Computational Workflow

A single computational method is insufficient to capture the full structural and dynamic picture of a flexible molecule like 1,4-diazepane. A hierarchical or multi-scale approach is required, where faster, less accurate methods are used to explore the conformational space broadly, followed by more rigorous, computationally expensive methods to refine energies and properties for a smaller set of relevant structures.



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Caption: A multi-scale computational workflow for 1,4-diazepane analysis.

Step 1: Initial Conformational Search with Molecular Mechanics (MM)

Expertise & Experience: The conformational space of a seven-membered ring is vast. It is computationally prohibitive to start with high-level quantum mechanics. The logical first step is a broad search using Molecular Mechanics (MM), which uses classical physics (force fields) to estimate energies rapidly. This allows for the efficient generation of thousands of potential conformers, ensuring that no energetically accessible structure is missed.^[6]

Experimental Protocol: Conformational Search

- **Structure Preparation:** Build the 3D structure of the 1,4-diazepane derivative using a molecular editor (e.g., Avogadro, ChemDraw).
- **Force Field Selection:** Choose a suitable force field. General-purpose force fields like MMFF94 (Merck Molecular Force Field) or OPLS (Optimized Potentials for Liquid Simulations) are excellent starting points.
- **Search Algorithm:** Employ a systematic or stochastic search algorithm.
 - **Systematic Search:** Rotates all acyclic single bonds by a defined increment. It is thorough but can be slow for molecules with many rotatable bonds.
 - **Stochastic Search (e.g., Monte Carlo):** Randomly modifies torsional angles and accepts new conformations based on energy criteria. It is more efficient for highly flexible molecules.
- **Energy Minimization:** Each generated conformer must be subjected to energy minimization to relax it to the nearest local energy minimum on the potential energy surface.
- **Output & Filtering:** The output is a large set of conformers. Filter this set by applying an energy window (e.g., retain all conformers within 10-15 kcal/mol of the global minimum) to remove high-energy, irrelevant structures.

Step 2: High-Accuracy Refinement with Density Functional Theory (DFT)

Expertise & Experience: While MM is excellent for searching, its energy calculations are approximate. To obtain reliable relative stabilities and accurate geometric parameters, we must employ a higher level of theory. Density Functional Theory (DFT) offers a superb balance of

accuracy and computational cost for molecules of this size.[7][8] It explicitly models electron distribution, providing a much more accurate description of the electronic effects that govern molecular geometry and stability.

Trustworthiness: A key self-validating step here is the frequency calculation. After geometry optimization, a frequency calculation must be performed. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

Experimental Protocol: DFT Optimization

- **Input Preparation:** Select the unique, low-energy conformers identified from the MM search.
- **Method Selection:**
 - **Functional:** The B3LYP functional is a widely used and well-validated hybrid functional for organic molecules.
 - **Basis Set:** The 6-31G(d,p) or a larger basis set like 6-311++G(d,p) is recommended. The latter includes diffuse functions (++), which are important for accurately describing non-covalent interactions and systems with lone pairs, like the nitrogen atoms in diazepane.[9]
- **Calculation Type:** Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) in a quantum chemistry software package (e.g., Gaussian, ORCA[10]). Solvation can be included implicitly using a model like the Polarizable Continuum Model (PCM) to better mimic solution-phase behavior.
- **Analysis:**
 - Extract the final electronic energies (and Gibbs free energies from the frequency calculation) for each conformer.
 - Confirm that all frequencies are positive (real).
 - Analyze the optimized geometries (bond lengths, angles, dihedral angles).

Data Presentation: Relative Energies of 1,4-Diazepane Conformers

The table below presents hypothetical but representative DFT-calculated relative energies for the parent 1,4-diazepane ring, illustrating the typical stability order. In substituted derivatives, this order can change significantly.

Conformer	Point Group	Relative Energy (kcal/mol)	Key Structural Feature
Chair	C ₂	0.00	Staggered bonds, minimal steric strain. [11]
Twist-Boat	C ₂	~5-6	Partially alleviates flagpole interactions of the pure boat. [4]
Boat	C _s	~7-8	Eclipsing interactions and flagpole steric clash. [12]

Note: Energies are illustrative and highly dependent on the level of theory, basis set, and substitution pattern.

Step 3: Spectroscopic Validation

Authoritative Grounding: The structures generated by computation are models. Their relevance is established by comparing predicted properties with experimental data. NMR and IR spectroscopy are cornerstones of structural elucidation. DFT calculations can predict these spectra with reasonable accuracy, providing a powerful link between theory and reality.[\[9\]](#)[\[13\]](#)

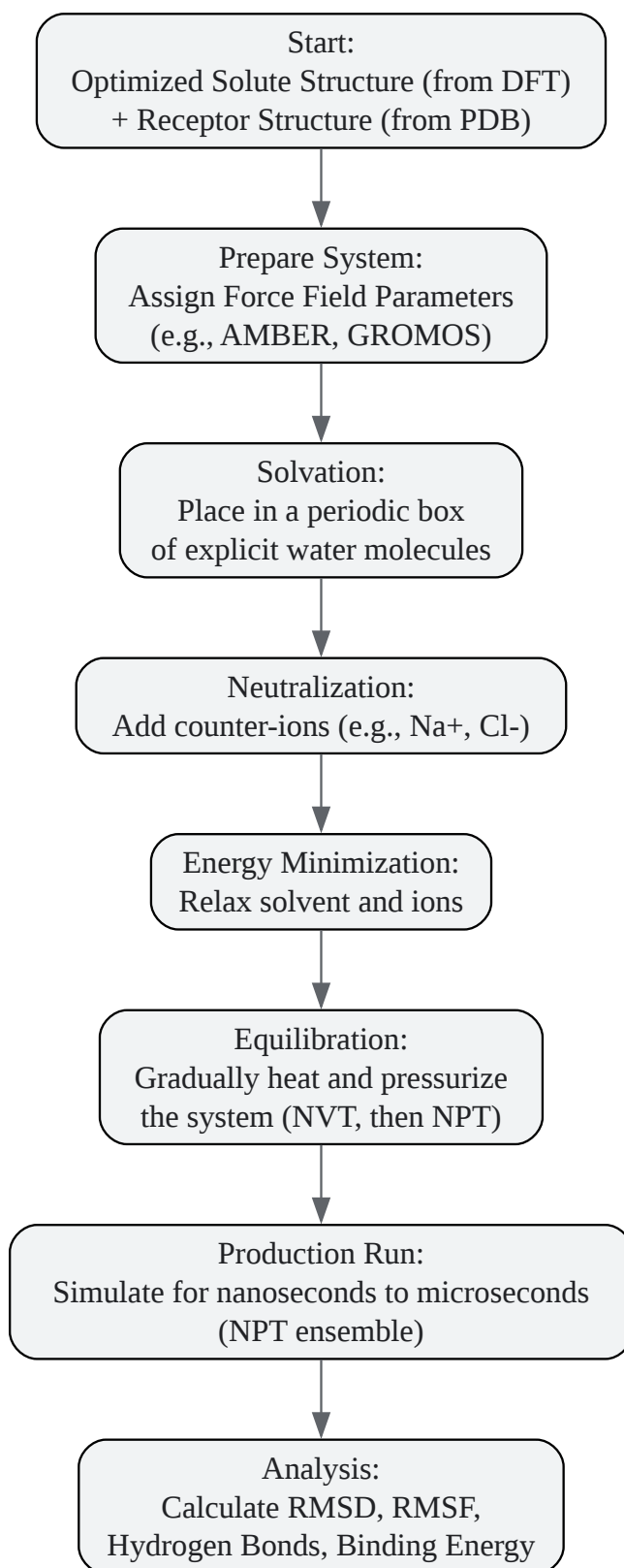
Experimental Protocol: NMR and IR Spectra Prediction

- Input: Use the DFT-optimized geometries from Step 2.
- NMR Prediction:
 - Perform a NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This is the standard for accurate chemical shift prediction.[\[9\]](#)

- The calculation will yield absolute shielding tensors. These are typically converted to chemical shifts (ppm) by referencing against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory.
- IR Prediction:
 - The Freq calculation performed in Step 2 already provides the necessary data.
 - The output lists the vibrational frequencies (cm^{-1}) and their corresponding intensities.
 - It is standard practice to apply a scaling factor (e.g., ~ 0.96 for B3LYP/6-31G(d,p)) to the calculated frequencies to correct for anharmonicity and method limitations, improving agreement with experimental spectra.

Step 4: Probing Dynamics with Molecular Dynamics (MD) Simulations

Expertise & Experience: Static, gas-phase, or implicit solvent calculations do not capture the dynamic nature of molecules in a biological environment. MD simulations model the explicit movement of the 1,4-diazepane derivative and its interactions with individual solvent molecules or a protein binding pocket over time.^[14] This is crucial for understanding how the molecule explores different conformations, its residence time in a binding pocket, and the specific interactions (like hydrogen bonds) that stabilize its bound state.^{[15][16]}



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Caption: Standard workflow for setting up a Molecular Dynamics (MD) simulation.

Experimental Protocol: MD Simulation Setup

- System Setup:
 - Solute: Use the lowest energy conformer from DFT as the starting structure.
 - Force Field: Choose a well-parameterized force field like AMBER or GROMOS. The ligand's topology and parameters may need to be generated using tools like antechamber or ATB.^[15]
 - Solvation: Place the molecule in a periodic box of explicit water models (e.g., TIP3P).
 - Ionization: Add counter-ions to neutralize the system's charge.
- Minimization & Equilibration:
 - Perform a series of energy minimization steps to remove any bad contacts, first with the solute restrained and then with the whole system free.
 - Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
 - Switch to a constant pressure (NPT) ensemble to bring the system to the correct density. This equilibration phase should be run until properties like temperature, pressure, and density are stable.
- Production Simulation: Run the simulation for a desired length of time (typically nanoseconds to microseconds, depending on the process being studied). Save the coordinates (trajectory) at regular intervals.
- Analysis: Analyze the trajectory to understand the conformational stability, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF) of atoms, and specific intermolecular interactions.^[15]

Case Study: 1,4-Diazepanes in Receptor Binding

Computational studies have been instrumental in developing novel 1,4-diazepane-based sigma receptor (σ R) ligands.^{[15][17]} In one such study, molecular docking was used to predict the

binding poses of newly synthesized compounds. To validate these static poses and understand the behavior of the ligands in the active site, MD simulations were performed. The simulations, running for 250 ns, confirmed that the most potent compound maintained a stable interaction within the receptor's binding pocket, characterized by key hydrogen bonds and hydrophobic contacts, while a less active analogue showed significant conformational changes and instability.[15] This synergy of docking and MD provides a powerful, validated approach to predict and explain ligand affinity, guiding further optimization efforts.

Conclusion

The theoretical and computational study of 1,4-diazepane is a multi-faceted endeavor that provides indispensable insights for modern drug discovery. By employing a hierarchical workflow that begins with broad conformational searching and progresses through high-accuracy DFT refinement to dynamic MD simulations, researchers can build a comprehensive model of a molecule's behavior. This model, when validated against experimental spectroscopic data, allows for a deep, mechanistically-grounded understanding of structure-activity relationships. The protocols and principles outlined in this guide provide a robust framework for scientists to confidently apply these powerful computational tools to accelerate the development of next-generation therapeutics based on the versatile 1,4-diazepane scaffold.

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